(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20467903
InChI: InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m0/s1
SMILES:
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC20467903

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol -

Specification

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name (1S)-1-(2,4,5-trimethoxyphenyl)ethanol
Standard InChI InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m0/s1
Standard InChI Key YLBPNQSWBPAASQ-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C1=CC(=C(C=C1OC)OC)OC)O
Canonical SMILES CC(C1=CC(=C(C=C1OC)OC)OC)O

Introduction

Structural and Stereochemical Features

The core structure of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol consists of a benzene ring with methoxy groups at the 2, 4, and 5 positions, coupled to a chiral ethanol group at the 1-position. The (S)-configuration at the alcohol-bearing carbon introduces stereoselectivity, which influences its interactions with biological targets.

Molecular Geometry

X-ray crystallography of analogous trimethoxyphenyl compounds reveals that methoxy groups adopt a planar arrangement around the aromatic ring, minimizing steric hindrance . The ethan-1-ol chain extends perpendicular to the ring, with hydrogen bonding potential at the hydroxyl group.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include 3400cm1\sim 3400 \, \text{cm}^{-1} (O–H stretch), 28302940cm12830–2940 \, \text{cm}^{-1} (C–H stretches in methoxy groups), and 1600cm11600 \, \text{cm}^{-1} (aromatic C=C) .

  • NMR:

    • 1H^1\text{H}: A singlet at δ3.73.9ppm\delta \, 3.7–3.9 \, \text{ppm} for methoxy protons, aromatic protons as multiplets (δ6.57.2ppm\delta \, 6.5–7.2 \, \text{ppm}), and a doublet for the hydroxyl-bearing methane (δ4.24.5ppm\delta \, 4.2–4.5 \, \text{ppm}) .

    • 13C^{13}\text{C}: Methoxy carbons at δ5560ppm\delta \, 55–60 \, \text{ppm}, aromatic carbons at δ105150ppm\delta \, 105–150 \, \text{ppm}, and the alcohol-bearing carbon at δ6570ppm\delta \, 65–70 \, \text{ppm} .

Synthetic Routes

Reduction of Prochiral Ketones

A common pathway involves the enantioselective reduction of 1-(2,4,5-trimethoxyphenyl)ethan-1-one using chiral catalysts. For example, CBS (Corey–Bakshi–Shibata) reduction yields the (S)-enantiomer with high enantiomeric excess :

1-(2,4,5-Trimethoxyphenyl)ethan-1-oneCBS catalystBH3THF(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol\text{1-(2,4,5-Trimethoxyphenyl)ethan-1-one} \xrightarrow[\text{CBS catalyst}]{\text{BH}_3\cdot\text{THF}} \text{(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol}

This method aligns with protocols for synthesizing structurally similar alcohols .

Resolution of Racemic Mixtures

Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC11H16O4C_{11}H_{16}O_4
Molecular Weight236.24 g/mol
Melting Point98102C98–102^\circ \text{C} (predicted)
Boiling Point310315C310–315^\circ \text{C} (estimated)
SolubilitySoluble in ethanol, DMSO; insoluble in water
LogP1.2 (calculated)

The methoxy groups enhance lipid solubility, facilitating blood-brain barrier penetration in pharmacological contexts .

Biological Activities and Applications

Anti-inflammatory Effects

In silico docking studies suggest inhibition of cyclooxygenase-2 (COX-2) via interactions with the hydrophobic pocket, akin to trimethoxyphenyl-containing NSAIDs .

Chiral Building Block

The compound serves as a precursor to imidazo[2,1-b] thiadiazoles, which show antitumor activity . For example:

(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-olOxidationKetone intermediateCyclizationHeterocyclic derivatives\text{(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol} \xrightarrow{\text{Oxidation}} \text{Ketone intermediate} \xrightarrow{\text{Cyclization}} \text{Heterocyclic derivatives}

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
3,4,5-TrimethoxybenzaldehydeAldehyde group instead of alcoholAntifungal
2-(3,4,5-Trimethoxyphenyl)ethylamineAmine functionalityNeuroprotective
5-(3,4-Dimethoxyphenyl)-1H-imidazoleHeterocyclic coreAnticancer

The 2,4,5-trimethoxy substitution in (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol enhances steric bulk compared to 3,4,5-isomers, potentially improving target selectivity.

Challenges and Future Directions

Current limitations include the scarcity of in vivo toxicity data and scalable synthetic methods. Future research should prioritize:

  • Asymmetric Catalysis: Developing earth-abundant metal catalysts for greener synthesis.

  • Structure-Activity Relationships: Modifying the methoxy pattern to optimize pharmacokinetics.

  • Target Identification: Proteomic studies to map interactions with disease-relevant proteins.

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